molecular formula C20H21NO4S B2651488 7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866341-20-0

7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2651488
CAS No.: 866341-20-0
M. Wt: 371.45
InChI Key: PNOSSPSHRNZMJP-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a coumarin derivative characterized by a diethylamino electron-donating group at the 7-position and a 4-methylphenylsulfonyl (tosyl) electron-withdrawing group at the 3-position. The coumarin scaffold provides a rigid π-conjugated system, while the push-pull electronic configuration between the diethylamino and tosyl groups enhances its photophysical properties, making it a candidate for applications in fluorescence-based sensors, organic electronics, or photodynamic therapy .

Properties

IUPAC Name

7-(diethylamino)-3-(4-methylphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-4-21(5-2)16-9-8-15-12-19(20(22)25-18(15)13-16)26(23,24)17-10-6-14(3)7-11-17/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOSSPSHRNZMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzenesulfonyl chloride with 7-diethylamino-4-hydroxycoumarin under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps often include recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

7-(Diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one has been investigated for its potential as a therapeutic agent due to its ability to inhibit various enzymes and receptors.

1.1. Enzyme Inhibition

Research indicates that derivatives of coumarin compounds, including this specific compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting AChE, which is critical for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.
  • Monoamine Oxidase Inhibition : Inhibition of MAO contributes to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and anxiety.

1.2. Anticancer Activity

Studies have suggested that coumarin derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

Photophysical Properties

The compound exhibits unique photophysical properties that make it suitable for applications in fluorescence-based technologies.

2.1. Laser Dye Applications

This compound has been characterized as a laser dye due to its strong absorption and emission characteristics. This property is essential for applications in:

  • Fluorescent Probes : Utilized in biological imaging techniques to visualize cellular processes.
  • Laser Technology : Employed in solid-state lasers for medical and industrial applications.

3.1. Neuroprotective Effects

A study conducted by Yip et al. (1990) demonstrated that derivatives similar to this compound exhibited neuroprotective effects by reducing oxidative stress markers in neuronal cell lines . This suggests potential applications in neuroprotective therapies.

3.2. Antimicrobial Activity

Research has also indicated that coumarin derivatives possess antimicrobial properties, making them candidates for developing new antibiotics . In vitro studies have shown effectiveness against various bacterial strains, emphasizing their importance in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the intramolecular charge transfer between the diethylamino group and the chromen-2-one core. This interaction can be modulated by external stimuli such as pH changes or the presence of metal ions, making it useful in various sensing applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 3-Position

The 3-position of coumarin derivatives is critical for tuning electronic and steric properties. Key comparisons include:

Compound 3-Position Substituent Key Properties Applications References
Target Compound 4-Methylphenylsulfonyl (tosyl) Strong electron-withdrawing; enhances stability and solubility Potential sensors, OLEDs
7-(Diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one Trifluoroacetyl Stronger electron-withdrawing than tosyl; λem tunable (green-red) Fluorescent dyes, solar cells
CoumH () Thiophene-2-carbaldehyde Conjugated heterocycle; moderate electron-withdrawing Photopolymerization initiators
Coumarin BC () Carbonylbis(7-diethylamino) Extended π-system; dual coumarin cores High-efficiency fluorescent dopants
3-(1H-Benzo[d]imidazol-2-yl) derivatives () Benzoimidazole Rigid heterocycle; strong intramolecular charge transfer Bioimaging, OLED emitters
  • Electronic Effects : The tosyl group in the target compound is less electron-withdrawing than trifluoroacetyl () but offers better thermal and hydrolytic stability.
  • Solubility: Tosyl derivatives generally exhibit higher solubility in polar organic solvents compared to non-polar trifluoromethyl analogs ().

Photophysical and Thermal Properties

  • Fluorescence : The trifluoroacetyl analog emits strongly under UV due to its push-pull system (), while thiophene-based CoumH shows redshifted emission due to extended conjugation . The tosyl group in the target compound may produce intermediate λem values.
  • Thermal Stability : Tosyl derivatives typically exhibit higher melting points (>200°C) compared to trifluoroacetyl analogs (Tm = 116°C, ) due to stronger intermolecular interactions.

Organic Electronics

  • Solar Cells : Trifluoromethyl derivatives (e.g., DTBO in ) achieve 12.3% efficiency in organic solar cells via hydrogen-bond strengthening. The tosyl group’s sulfonyl oxygen may offer similar benefits but requires experimental validation.
  • OLEDs : Benzoimidazole-coupled coumarins () show high quantum yields (ΦF > 0.8), whereas the tosyl group’s electron-withdrawing nature could improve charge transport in emissive layers.

Biological Activity

7-(Diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in cancer therapy, particularly against multidrug-resistant (MDR) cancer cells, and its role as a fluorescent dye in various biochemical applications.

  • Molecular Formula : C₁₄H₁₇N₁O₂S
  • Molecular Weight : 273.36 g/mol
  • CAS Number : 866341-20-0

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that derivatives of coumarins, including this compound, act as microtubule inhibitors. These compounds interfere with the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study :
A study reported that a related compound, 7-diethylamino-3(2'-benzoxazolyl)-coumarin, exhibited an IC₅₀ value ranging from 44.8 nM to 475.2 nM against various human cancer cell lines while demonstrating lower toxicity towards normal fibroblasts (IC₅₀ = 7.9 µM) . This suggests that the compound's structural features may confer similar properties.

2. Fluorescent Properties

The compound is also used as a fluorescent dye due to its photophysical properties. It has applications in bioimaging and as a tracer in various biochemical assays.

PropertyValue
Absorption Max (nm) 450
Emission Max (nm) 520
Quantum Yield 94.8%

The mechanism by which this compound exerts its anticancer effects involves the destabilization of microtubules, which are essential for mitotic spindle formation during cell division. The disruption leads to apoptosis in cancer cells, particularly those resistant to traditional therapies.

Safety and Toxicity

While the compound shows promise as an anticancer agent, safety evaluations are crucial. Preliminary data indicate that it may be harmful upon exposure; thus, proper handling and safety protocols are recommended .

Research Findings

Recent studies have focused on synthesizing and characterizing novel derivatives of this compound to enhance its biological activity and reduce toxicity. For instance, modifications at the sulfonyl group have been explored to improve binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the optimized synthetic routes for 7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one, and how can yield be improved?

The compound can be synthesized via a multi-step approach. A Knoevenagel condensation between 4-diethylaminosalicylaldehyde and ethyl acetoacetate forms the coumarin core, followed by sulfonylation using 4-methylbenzenesulfonyl chloride. Modifications like solvent choice (ethanol or DMF) and catalyst optimization (e.g., piperidine for Knoevenagel) can enhance yields. Purification via column chromatography (silica gel, dichloromethane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Confirm the diethylamino group (δ ~3.3–3.5 ppm for N-CH2, δ ~1.1–1.3 ppm for CH3) and sulfonyl aromatic protons (δ ~7.6–7.8 ppm) .
  • IR : Look for C=O stretching (~1700 cm⁻¹) and S=O vibrations (~1150–1350 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z ~397.4 for C20H21NO4S) .

Q. How can researchers verify the purity of this compound before experimental use?

Combine elemental analysis (C, H, N, S content) with high-field NMR (≥300 MHz) to detect impurities. Thin-layer chromatography (TLC) in dichloromethane/ethyl acetate (3:1) provides a rapid purity check .

Advanced Research Questions

Q. What strategies resolve contradictions in fluorescence emission data for this compound across solvent systems?

Fluorescence quenching or shifts may arise from solvent polarity or intermolecular interactions. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Computational studies (DFT) can model solvent effects on the electron donor (diethylamino)-acceptor (sulfonyl) system . Reference solvent parameters (e.g., ET30) to correlate emission trends .

Q. How does the sulfonyl group influence the compound’s nonlinear optical (NLO) properties?

The sulfonyl group enhances electron-withdrawing capacity, creating a polarized π-system. Use hyper-Rayleigh scattering (HRS) or Z-scan techniques to measure second/third-order NLO coefficients. Compare with analogs (e.g., trifluoroacetyl derivatives) to isolate the sulfonyl’s contribution .

Q. What crystallographic methods are recommended for determining its solid-state structure, and how does packing affect photophysical behavior?

Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles, particularly the dihedral angle between the coumarin core and sulfonylphenyl group. Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using Mercury software. Correlate packing density with fluorescence quantum yield .

Q. How can this compound be functionalized for selective ion sensing, and what stoichiometry governs its metal complexes?

Introduce thione or oxime groups at the 3-position via Lawesson’s reagent or hydroxylamine. For Cr3+ detection, UV-vis and fluorescence titration (Job’s plot) confirm a 1:1 binding stoichiometry. DFT calculations optimize ligand geometry for ion selectivity .

Q. What computational approaches predict its reactivity in nucleophilic/electrophilic reactions?

Perform Fukui function analysis (Gaussian 09) to identify reactive sites. Molecular electrostatic potential (MEP) maps highlight nucleophilic (sulfonyl oxygen) and electrophilic (coumarin C-4) regions. Validate predictions with experimental substitution reactions .

Methodological Notes

  • Contradiction Management : Conflicting synthetic yields (e.g., 58% vs. 88% in similar coumarins) may stem from reaction time or purification methods. Always report detailed protocols, including solvent volume and column chromatography conditions .
  • Data Reproducibility : Cross-validate spectral data with published coumarin derivatives (e.g., 7-diethylamino analogs) to ensure consistency .

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